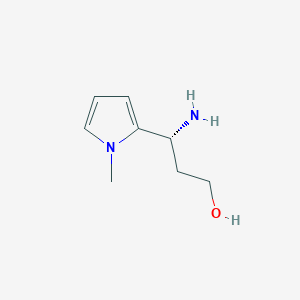

(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL

説明

(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL is a chiral amino alcohol compound that features a pyrrole ring substituted with a methyl group

特性

分子式 |

C8H14N2O |

|---|---|

分子量 |

154.21 g/mol |

IUPAC名 |

(3R)-3-amino-3-(1-methylpyrrol-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H14N2O/c1-10-5-2-3-8(10)7(9)4-6-11/h2-3,5,7,11H,4,6,9H2,1H3/t7-/m1/s1 |

InChIキー |

XDRVORQHYBMOJZ-SSDOTTSWSA-N |

異性体SMILES |

CN1C=CC=C1[C@@H](CCO)N |

正規SMILES |

CN1C=CC=C1C(CCO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Substitution with Methyl Group: The pyrrole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Introduction of the Amino Alcohol Group: The final step involves the addition of the amino alcohol group through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

化学反応の分析

Types of Reactions

(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

This compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of similar amino alcohols exhibit analgesic properties and are being explored for the treatment of cognitive disorders. For example, compounds that share structural similarities with (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL have been shown to interact with neurotransmitter systems, suggesting possible applications in pain management and neuroprotection .

Case Study: Analgesic Properties

In a study focusing on the synthesis of related compounds, it was found that certain analogs demonstrated significant analgesic effects in animal models. This suggests that (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL could be a candidate for further exploration in pain relief therapies .

Neuropharmacology

Cognitive Enhancement

Research has also pointed towards the potential of this compound in cognitive enhancement. Its structural features may allow it to modulate neurotransmitter activity, particularly within cholinergic and dopaminergic pathways, which are crucial for learning and memory processes. Preliminary studies indicate that such compounds could improve cognitive function in models of neurodegenerative diseases .

Cosmetic Applications

Formulation Development

The compound's properties make it a suitable candidate for cosmetic formulations. Its ability to act as a humectant can enhance skin hydration and improve the sensory feel of topical products. Studies have demonstrated that incorporating amino alcohols into cosmetic formulations can lead to improved stability and efficacy .

Case Study: Moisturizing Creams

In formulations tested for moisturizing effects, compounds similar to (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL were found to significantly increase skin hydration levels compared to control formulations lacking such ingredients. This highlights the compound's potential in developing effective skincare products .

Materials Science

Polymer Chemistry

The compound can also play a role in materials science, particularly in the development of polymers with specific functional properties. Its structure allows it to be integrated into polymer chains, potentially enhancing the material's mechanical properties and thermal stability .

Summary Table of Applications

作用機序

The mechanism of action of (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with active sites, while the pyrrole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

類似化合物との比較

Similar Compounds

(3R)-3-Amino-3-(1-methylindol-2-YL)propan-1-OL: Similar structure but with an indole ring instead of a pyrrole ring.

(3R)-3-Amino-3-(1-methylpyridin-2-YL)propan-1-OL: Similar structure but with a pyridine ring instead of a pyrrole ring.

(3R)-3-Amino-3-(1-methylpyrazol-2-YL)propan-1-OL: Similar structure but with a pyrazole ring instead of a pyrrole ring.

Uniqueness

(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL is unique due to its specific combination of a chiral center, an amino alcohol group, and a methyl-substituted pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL, also known by its CAS number 1213463-78-5, is a chiral amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a pyrrole ring, which is known for its diverse biological effects.

The molecular formula of (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL is , with a molecular weight of 154.21 g/mol. Its structure contributes to its reactivity and interaction with various biological targets.

Research indicates that (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL interacts with specific molecular targets, including enzymes and receptors. The amino group allows for hydrogen bonding, while the pyrrole ring facilitates π-π interactions, which are crucial for modulating protein activity and influencing various biological processes .

Pharmacological Effects

Studies have shown that this compound exhibits significant pharmacological activities, including:

- Antimicrobial Activity : It has been suggested that derivatives of pyrrole compounds can demonstrate potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : Preliminary studies indicate that (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL may possess cytotoxic properties, potentially affecting cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR of (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL is essential for optimizing its biological activity. The presence of the pyrrole ring is critical; modifications to this structure can lead to variations in activity. The following table summarizes some structural analogs and their associated activities:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (3R)-3-Amino-3-(1-methylindol-2-YL)propan-1-Ol | Indole ring instead of pyrrole | Moderate cytotoxicity |

| (3R)-3-Amino-3-(1-methylpyridin-2-YL)propan-1-Ol | Pyridine ring instead of pyrrole | Enhanced antibacterial activity |

| (3R)-3-Amino-3-(1-methylpyrazol-2-YL)propan-1-Ol | Pyrazole ring instead of pyrrole | Variable activity against different cell lines |

Case Studies

Several studies have explored the biological implications of this compound:

- Antibacterial Studies : A study demonstrated that derivatives similar to (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL showed MIC values ranging from 3.12 to 12.5 μg/mL against various bacterial strains, indicating promising antibacterial potential .

- Cancer Research : Another investigation into the cytotoxic effects revealed that certain analogs could inhibit the growth of human liver cancer cells, suggesting a pathway for developing new anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。